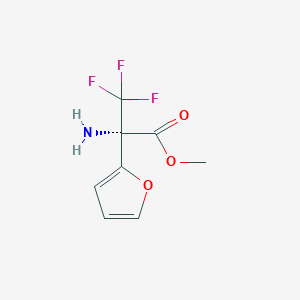
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide is a complex organic compound with a unique structure that includes diaza, methoxyphenyl, and methylthiobuta-dienylamine groups
Preparation Methods
The synthesis of 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the diaza group:
Attachment of the methoxyphenyl group: This step involves the substitution of a hydrogen atom with a methoxyphenyl group.
Formation of the methylthiobuta-dienylamine group:
Hydroiodide formation: The final step involves the addition of hydroiodide to the compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of substituted compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, water). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: This compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide can be compared with other similar compounds, such as:
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydrochloride: This compound has a similar structure but contains a hydrochloride group instead of a hydroiodide group.
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine sulfate: This compound has a similar structure but contains a sulfate group instead of a hydroiodide group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydroiodide group, which may confer unique properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl N'-[(E)-(2-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.HI/c1-14-9-6-4-3-5-8(9)7-12-13-10(11)15-2;/h3-7H,1-2H3,(H2,11,13);1H/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCNHMIDBHSVGG-RRAJOLSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN=C(N)SC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N=C(/N)\SC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride](/img/structure/B6313753.png)
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B6313778.png)
![methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B6313779.png)









